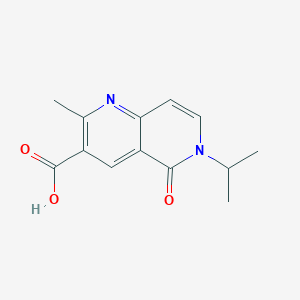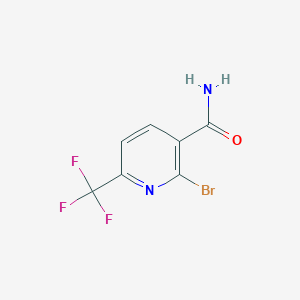
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of this compound is not explicitly mentioned in the search results. For detailed synthesis procedures, it’s recommended to refer to scientific literature or databases that specialize in chemical synthesis .Molecular Structure Analysis
The molecular structure analysis of this compound is not provided in the search results. Tools like MolView can be used to analyze the molecular structure of a compound, but the specific structure of this compound is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. For detailed information on the chemical reactions, it’s recommended to refer to scientific literature or databases that specialize in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. For detailed information on the physical and chemical properties, it’s recommended to refer to scientific literature or databases that specialize in physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
The compound is studied in the context of metabolic reactions. For example, Yoo et al. (2008) investigated the in vitro metabolism of a related dipeptidyl peptidase-4 inhibitor, where major metabolic reactions included hydroxylation and carbonyl reduction, relevant to compounds like (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (Yoo et al., 2008).
Asymmetric Synthesis
The compound has applications in asymmetric synthesis. Funabiki et al. (2008) described the synthesis of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with excellent diastereoselectivities, a process that might involve similar structures (Funabiki et al., 2008).
Influenza Neuraminidase Inhibitors
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate may be relevant to the development of influenza neuraminidase inhibitors. Wang et al. (2001) worked on a potent inhibitor with a pyrrolidine core, showing the relevance of such structures in medicinal chemistry (Wang et al., 2001).
Nitrile Anion Cyclization
Chung et al. (2005) described a synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, which could be relevant for synthesizing compounds structurally similar to (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (Chung et al., 2005).
Antibacterial Agents
The structure of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate might be similar to compounds studied for their antibacterial properties, as explored by Bouzard et al. (1992) in the context of fluoronaphthyridines (Bouzard et al., 1992).
Crystal Structure Analysis
The compound is also of interest in crystallography. Naveen et al. (2007) synthesized a related compound and performed X-ray diffraction studies to determine its crystal structure (Naveen et al., 2007).
Antithrombin Activity
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate could be relevant in the synthesis of compounds with potential antithrombin activity, as indicated by Ayan et al. (2013) in their study on pyrrolidine derivatives (Ayan et al., 2013).
Wirkmechanismus
Target of Action
The compound, also known as ®-1-BOC-2-(ETHYLAMINOMETHYL)-PYRROLIDINE, is a research drug that was developed as an agonist of Rev-ErbA . Rev-ErbA is a nuclear receptor that plays an essential role in regulating the expression of several genes involved in metabolism .
Mode of Action
The compound increases the constitutive repression of genes regulated by Rev-ErbA . It has a half-maximum inhibitory concentration (IC 50) of 670 nM for Rev-ErbAα and IC 50 of 800 nM for Rev-ErbAβ . Some of its effects were found to be independent of REV-ERB with an unknown mechanism of action .
Biochemical Pathways
The activation of Rev-ErbA-α by this compound in mice increases exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that the compound may affect the biochemical pathways related to energy metabolism and muscle function.
Result of Action
The activation of Rev-ErbA-α by this compound leads to an increase in exercise capacity by increasing the count of mitochondria in skeletal muscle . This suggests that the compound could have potential applications in improving physical performance or treating conditions related to muscle function or energy metabolism.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMARTBPQCEJTJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679066 | |
| Record name | tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
1009075-40-4 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[(ethylamino)methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
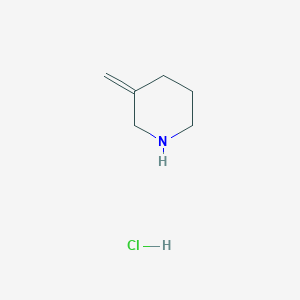
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
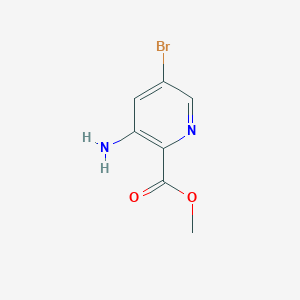
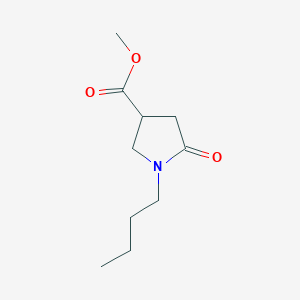
![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)

![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1392821.png)
![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)
